Product packaging for 2-Propenal, 3-(2-quinolinyl)-(Cat. No.:CAS No. 190834-40-3)

2-Propenal, 3-(2-quinolinyl)-

Cat. No.: B8762707
CAS No.: 190834-40-3
M. Wt: 183.21 g/mol
InChI Key: DIEFKJUFJHCQEE-UHFFFAOYSA-N
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Description

Significance of Quinoline-Containing Scaffolds in Complex Organic Architectures

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in chemistry. researchgate.netmdpi.com First isolated from coal tar in 1834, its derivatives are now recognized as fundamental building blocks for a vast array of molecules with diverse applications. mdpi.comrsc.org In medicinal chemistry, the quinoline moiety is considered a "privileged scaffold" because it is a key component in numerous natural products and synthetic compounds with a wide spectrum of biological activities. researchgate.netbohrium.commdpi.com These activities include antimalarial, antibacterial, anticancer, antifungal, anti-inflammatory, and antiviral properties. rsc.orgbohrium.commdpi.com The presence of the quinoline framework in marketed drugs underscores its therapeutic relevance. researchgate.netresearchgate.net

Beyond pharmaceuticals, quinoline derivatives are utilized in the development of functional materials such as dyes and paints. rsc.org The versatility of the quinoline ring allows for extensive chemical modification, enabling synthetic chemists to fine-tune the properties of the resulting molecules. mdpi.comresearchgate.net Modern synthetic strategies, including C-H bond functionalization, have further expanded the chemical space accessible from quinoline-based starting materials, allowing for the construction of highly complex and diverse organic architectures. researchgate.net

Role of α,β-Unsaturated Aldehydes as Versatile Synthons in Carbon-Carbon Bond Formation

α,β-Unsaturated aldehydes are a class of organic compounds that feature an aldehyde functional group in conjugation with a carbon-carbon double bond. pressbooks.pub This conjugated system dictates their unique reactivity, making them exceptionally versatile intermediates, or synthons, in organic synthesis, particularly for the formation of new carbon-carbon bonds. alevelchemistry.co.uklibretexts.org

The electrophilic character of the carbonyl carbon is transmitted to the β-carbon of the double bond through resonance, creating two potential sites for nucleophilic attack. libretexts.org This dual reactivity allows α,β-unsaturated aldehydes to participate in two primary types of addition reactions:

1,2-Addition: Strong nucleophiles, such as certain organometallic reagents, tend to attack the carbonyl carbon directly. pressbooks.pub

1,4-Conjugate Addition (Michael Addition): A wide variety of softer nucleophiles, including enolates, amines, and Gilman reagents, add to the electrophilic β-carbon. pressbooks.pubalevelchemistry.co.uklibretexts.org

The Michael addition is one of the most useful methods for mild C-C bond formation, leading to the creation of 1,5-dicarbonyl compounds or other extended molecular frameworks. pressbooks.pubalevelchemistry.co.uk Furthermore, α,β-unsaturated aldehydes are key participants in other transformative reactions, such as Diels-Alder cycloadditions and Wittig olefinations, cementing their role as indispensable tools for constructing complex molecular skeletons. alevelchemistry.co.uk

Key Carbon-Carbon Bond Forming Reactions Involving α,β-Unsaturated Aldehydes
Reaction NameDescriptionTypical Nucleophile/ReagentReference
Michael Addition (1,4-Addition)Nucleophilic addition of a carbanion or other nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound.Enolates, Gilman Reagents (Lithium Diorganocopper) pressbooks.pubalevelchemistry.co.uklibretexts.org
Aldol (B89426) CondensationAn enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl. This is often how the synthon itself is formed.Enolates from aldehydes or ketones pressbooks.pubalevelchemistry.co.uk
Diels-Alder ReactionA [4+2] cycloaddition reaction where the α,β-unsaturated system can act as the dienophile, reacting with a conjugated diene to form a six-membered ring.Conjugated dienes alevelchemistry.co.uk
Wittig ReactionReaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide (Wittig reagent) to form an alkene. It can be used to synthesize α,β-unsaturated systems.Phosphonium ylides alevelchemistry.co.uk

Contextualization of 2-Propenal, 3-(2-quinolinyl)- within Contemporary Heterocyclic Synthesis Research

2-Propenal, 3-(2-quinolinyl)- is a molecule that strategically combines the quinoline scaffold with the reactive α,β-unsaturated aldehyde functional group. ontosight.ai This compound, which can also be named 3-(2-quinolyl)acrolein, belongs to the broader class of quinoline-based chalcones or enones, which are of significant interest in medicinal chemistry. rsc.orgresearchgate.netresearchgate.net The conjugation of these two moieties is a promising strategy in drug design, potentially leading to hybrid compounds with improved affinity or novel modes of action. rsc.org

Physicochemical Properties of 2-Propenal, 3-(2-quinolinyl)-
PropertyValueReference
Chemical FormulaC₁₂H₉NO ontosight.ai
CAS Number201928-74-7 ontosight.ai
Synonyms(2E)-3-(Quinolin-2-yl)prop-2-enal, 3-(2-Quinolyl)acrolein ontosight.ai

The synthesis of such structures can be achieved through established organic reactions. Classic methods like the Skraup-Doebner-Von Miller reaction can utilize aniline (B41778) substrates and acrolein (the parent 2-propenal) to construct the quinoline ring system directly. researchgate.net Alternatively, condensation reactions such as the Knoevenagel or Claisen-Schmidt condensation represent a common route, typically involving the reaction of a quinoline-2-carbaldehyde with a suitable carbonyl compound or active methylene (B1212753) compound. e-journals.in Research into related structures, such as 3-(2-chloroquinolin-3-yl)acrylic acid, demonstrates the utility of these condensation methods for creating quinoline-based acrylic systems. e-journals.in The interest in this specific structural motif is further highlighted by its use as a precursor for other complex heterocycles, such as 3-(2-quinolyl) chromones, and its appearance as a key intermediate in patented industrial syntheses. google.comrsc.org

Research Gaps and Future Perspectives in the Chemistry of 2-Propenal, 3-(2-quinolinyl)-

While the constituent parts of 2-Propenal, 3-(2-quinolinyl)- (quinolines and α,β-unsaturated aldehydes) are well-studied, the specific properties and full synthetic potential of this particular molecule remain an area ripe for further exploration. ontosight.aichemrxiv.org Identifying these research gaps is crucial for guiding future scientific inquiry.

One major area for future research is the comprehensive evaluation of its biological activity. ontosight.ai Although quinoline-chalcone hybrids are known to possess a range of activities, the specific profile of 2-Propenal, 3-(2-quinolinyl)- against various targets (e.g., kinases, tubulin, microbes) is not extensively documented. rsc.orgresearchgate.net A systematic screening program could uncover novel therapeutic applications.

From a synthetic standpoint, there is an opportunity to develop more advanced, efficient, and sustainable methods for its preparation. While classical condensation reactions are effective, future work could focus on catalysis-driven approaches (e.g., using transition metals or organocatalysts) to improve yields, reduce reaction times, and enhance stereoselectivity for the (E)-isomer.

Furthermore, the full utility of 2-Propenal, 3-(2-quinolinyl)- as a synthetic building block is underexplored. Its dual reactive sites—the aldehyde and the activated double bond—make it an ideal starting point for generating molecular diversity. Future perspectives could include its use in multicomponent reactions to rapidly build complex heterocyclic libraries or its application in asymmetric catalysis to generate chiral molecules. The coordination chemistry of this compound, leveraging the nitrogen atom of the quinoline ring and the carbonyl oxygen as potential ligands for metal complexes, also represents a promising, yet unexplored, research avenue. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B8762707 2-Propenal, 3-(2-quinolinyl)- CAS No. 190834-40-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

190834-40-3

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

3-quinolin-2-ylprop-2-enal

InChI

InChI=1S/C12H9NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-9H

InChI Key

DIEFKJUFJHCQEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC=O

Origin of Product

United States

Advanced Synthetic Strategies for 2 Propenal, 3 2 Quinolinyl

Direct C-C Bond Formation Methodologies

Direct methods for constructing the carbon framework of 2-propenal, 3-(2-quinolinyl)- primarily involve the reaction of a pre-formed quinoline (B57606) precursor with a three-carbon component or the sequential construction of the propenal moiety onto the quinoline scaffold.

Directed Aldol (B89426) and Knoevenagel Condensation Approaches Utilizing Quinoline-2-Carboxaldehyde Precursors

A prominent and straightforward approach to synthesize 2-propenal, 3-(2-quinolinyl)- and related chalcones involves the condensation of quinoline-2-carboxaldehyde with a suitable carbonyl compound. researchgate.nettandfonline.comgrafiati.com The Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation, is frequently employed. grafiati.com In this reaction, an acetophenone (B1666503) derivative is treated with quinoline-2-carboxaldehyde in the presence of a base like sodium hydroxide (B78521) to yield a quinoline-based chalcone. grafiati.com

The Knoevenagel condensation offers another pathway, where quinoline-2-carboxaldehyde is reacted with compounds possessing an active methylene (B1212753) group, catalyzed by a weak base. ambeed.com These condensation reactions are fundamental in forming the C-C bond between the quinoline ring and the propenal backbone.

Table 1: Examples of Condensation Reactions for Quinoline-Based Chalcone Synthesis

Quinoline Precursor Reagent Catalyst/Conditions Product Type Reference
2-chloro-3-formyl quinoline Methoxy substituted acetophenone NaOH Quinoline based chalcones grafiati.com
Quinoline-3-carbaldehydes Acetophenone Base Quinoline-based chalcones researchgate.net

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) for Construction of the Propenal Moiety

Olefination reactions provide a powerful tool for the specific formation of the double bond in the propenal moiety with high stereocontrol.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl group into an alkene. masterorganicchemistry.compressbooks.pubudel.edu For the synthesis of 2-propenal, 3-(2-quinolinyl)-, quinoline-2-carboxaldehyde can be reacted with a suitable phosphorus ylide, such as triphenylphosphoranylidene acetaldehyde (B116499), to form the desired α,β-unsaturated aldehyde. gla.ac.uk A key advantage of the Wittig reaction is the defined placement of the double bond. pressbooks.pub

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgorganic-chemistry.orgconicet.gov.ar This reaction is renowned for its high (E)-stereoselectivity, making it particularly useful for synthesizing the trans-isomer of 2-propenal, 3-(2-quinolinyl)-. wikipedia.orgorganic-chemistry.org The HWE reaction involves the deprotonation of a phosphonate (B1237965) ester, followed by reaction with an aldehyde, in this case, quinoline-2-carboxaldehyde. organic-chemistry.orgnih.gov The resulting phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons Reaction
Reagent Phosphonium ylide Phosphonate-stabilized carbanion
Key Advantage Fixed double bond location High (E)-stereoselectivity, easy byproduct removal
Typical Precursors Quinoline-2-carboxaldehyde, phosphorus ylide Quinoline-2-carboxaldehyde, phosphonate ester

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkylphosphate salt |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira) and Subsequent Functional Group Interconversions

Palladium-catalyzed cross-coupling reactions offer versatile methods for C-C bond formation, which can then be followed by functional group manipulations to yield the target propenal.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. ntu.edu.sgorganic-chemistry.org To synthesize a precursor to 2-propenal, 3-(2-quinolinyl)-, a haloquinoline could be coupled with acrolein or a protected form of acrolein. d-nb.infonih.gov The reaction typically exhibits high trans selectivity. organic-chemistry.org

The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgresearchgate.netmdpi.com A haloquinoline can be coupled with a protected propargyl alcohol. Subsequent functional group interconversion, such as oxidation of the alcohol to an aldehyde and reduction of the alkyne, would lead to the desired propenal structure. One-pot sequential reactions combining Sonogashira coupling with other transformations have been developed for the synthesis of highly functionalized quinolines. semanticscholar.org

Catalytic Systems in the Synthesis of 2-Propenal, 3-(2-quinolinyl)-

The development of advanced catalytic systems has enabled more efficient and selective syntheses of quinoline derivatives, including pathways that could lead to 2-propenal, 3-(2-quinolinyl)-.

Organocatalytic Approaches for Stereoselective Access

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for stereoselective synthesis. While direct examples for 2-propenal, 3-(2-quinolinyl)- are not extensively documented, the principles of organocatalysis are applicable. For instance, organocatalysts can be employed in Michael additions to α,β-unsaturated systems, a reaction type that could be used to functionalize a pre-formed 3-(2-quinolinyl)propenal. Furthermore, organocatalytic methods have been developed for the synthesis of quinoline-based chalcones. tandfonline.com

Transition Metal Catalysis (e.g., Rhodium, Palladium, Ruthenium) in C-H Activation and Annulation Pathways

Transition metal catalysis plays a pivotal role in modern organic synthesis, particularly through C-H activation and annulation strategies. acs.orgmdpi.comacs.org These methods allow for the direct functionalization of the quinoline core.

Rhodium: Rhodium catalysts have been utilized for the synthesis of quinoline derivatives through various pathways, including C-H activation and oxidative annulation. mdpi.comrsc.orgacs.orgnih.govacs.org For example, rhodium-catalyzed C-H/C-H alkenylation of N-arylmethanimines has been reported for the synthesis of quinolines. acs.org

Palladium: Palladium catalysis is extensively used in the synthesis of quinolines and quinolones through reactions like Heck and Sonogashira couplings, as mentioned earlier, as well as annulation reactions. rsc.orgrsc.orgnih.govnih.govorganic-chemistry.org Palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes is one such method for constructing 2,3-disubstituted quinolines. organic-chemistry.org

Ruthenium: Ruthenium catalysts are effective for the synthesis of quinolines from anilines and various coupling partners. mdpi.comlookchemmall.comacs.orgrsc.orgresearchgate.net These reactions often proceed via acceptorless dehydrogenative coupling or amine exchange reactions. lookchemmall.comrsc.org

While these C-H activation and annulation methods typically build the quinoline ring itself, they can be designed to incorporate functionalities that can be later converted to the propenal side chain, offering a convergent and atom-economical approach to the target molecule. mdpi.commdpi.com

Table 3: Overview of Transition Metals in Quinoline Synthesis

Metal Key Reaction Types Potential Application for 2-Propenal, 3-(2-quinolinyl)- Synthesis Reference(s)
Rhodium C-H activation, oxidative annulation, cyclization Functionalization of the quinoline core to introduce a precursor to the propenal group. mdpi.comrsc.orgacs.orgnih.govacs.org
Palladium Cross-coupling (Heck, Sonogashira), annulation, C-H activation Direct coupling of a haloquinoline with a propenal synthon or construction of the quinoline ring with subsequent functionalization. rsc.orgrsc.orgnih.govnih.govorganic-chemistry.org

| Ruthenium | Dehydrogenative coupling, amine exchange, annulation | Synthesis of a substituted quinoline scaffold that can be elaborated to the final product. | mdpi.comlookchemmall.comacs.orgrsc.orgresearchgate.net |

Green Chemistry Principles in Synthetic Route Design (e.g., Solvent-Free, Microwave-Assisted)

The integration of green chemistry principles into the synthesis of quinoline derivatives, including 2-Propenal, 3-(2-quinolinyl)-, focuses on minimizing environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. Key strategies include solvent-free reactions and microwave-assisted synthesis, which often lead to shorter reaction times, cleaner reaction profiles, and higher yields. sphinxsai.comasianpubs.org

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool. nih.gov For the synthesis of chalcones closely related to 2-Propenal, 3-(2-quinolinyl)-, such as 3-(2-chloroquinolin-3-yl)-1-substituted phenyl prop-2-en-1-ones, a microwave-assisted, solid-phase, solvent-free protocol has proven highly effective. sphinxsai.com This method utilizes potassium carbonate (K2CO3) as a mild, inexpensive, and non-toxic catalyst, replacing hazardous bases like NaOH or KOH. The reaction, a Claisen-Schmidt condensation between 2-chloroquinoline-3-carbaldehyde (B1585622) and various acetophenones, demonstrates marked improvement over conventional heating methods. sphinxsai.com The use of microwave irradiation under solvent-free conditions not only accelerates the reaction but also simplifies the work-up process, aligning with the principles of e-chemistry. sphinxsai.com

The benefits of this approach are clearly illustrated by the significant reduction in reaction time and an increase in product yield compared to traditional methods, as detailed in the following table.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-(2-chloroquinolin-3-yl) Chalcones sphinxsai.com This interactive table summarizes the efficiency gains of microwave-assisted synthesis. | Product | Conventional Method (Stirring at RT) | Microwave Method (Irradiation) | | :--- | :--- | :--- | | Compound | Time (h) | Yield (%) | Time (min) | Yield (%) | | 4a | 24 | 70 | 3 | 85 | | 4b | 20 | 68 | 2 | 82 | | 4c | 22 | 75 | 3 | 88 | | 4d | 24 | 78 | 2.5 | 90 | | 4e | 20 | 72 | 2 | 84 | | 4f | 23 | 74 | 3 | 86 | | 4g | 22 | 70 | 2.5 | 80 | | 4h | 24 | 76 | 2 | 89 | | 4i | 23 | 72 | 2 | 80 | | 4j | 22 | 71 | 3 | 87 |

Similarly, solvent-free synthesis of other quinoline derivatives, such as 2,4-diaryl substituted quinolines, has been achieved through three-component, one-pot procedures catalyzed by Lewis acids like FeCl3. ynu.edu.cn These methods exhibit high atom economy and provide high yields (82-92%), offering a green pathway for preparing the core quinoline structure. ynu.edu.cn The development of such solvent-free and microwave-assisted protocols is crucial for the sustainable production of complex heterocyclic compounds like 2-Propenal, 3-(2-quinolinyl)-. asianpubs.orglookchem.com

**2.3. Optimization of Reaction Parameters and Yield Enhancement

The efficiency and yield of synthetic routes leading to 2-Propenal, 3-(2-quinolinyl)- are critically dependent on the fine-tuning of various reaction parameters. Systematic optimization of factors such as solvent, temperature, catalyst, and ligand structure is essential for maximizing product formation while minimizing byproducts and reaction times. rsc.orgchemrxiv.org

Optimization of Reaction Parameters and Yield Enhancement

Influence of Solvent Systems and Temperature Control

The choice of solvent and the precise control of temperature are paramount in directing the outcome of chemical reactions. In the synthesis of quinoline scaffolds, the solvent system can dramatically influence reaction pathways and selectivity. For instance, in a [4+2] cycloaddition reaction to form 1,4-dihydroquinolines, the solvent choice was critical in preventing the formation of unwanted byproducts. researchgate.net

Initial attempts using N,N-Dimethylformamide (DMF) as the solvent resulted in a mixture of the desired product and undesired side products. However, by switching to a less polar, higher-boiling solvent like chlorobenzene (B131634) and increasing the reaction temperature, the formation of one of the major byproducts was completely suppressed. researchgate.net This highlights how solvent polarity and temperature can be manipulated to favor a specific reaction pathway.

Table 2: Effect of Solvent and Temperature on Dihydroquinoline Synthesis researchgate.net This interactive table shows how reaction conditions affect product distribution.

Entry Solvent Temperature Conditions Product Outcome
1 DMF Reflux BDC added at once Mixture of desired product and byproducts
2 Chlorobenzene Higher Temperature BDC added at once Formation of byproduct 4 completely eliminated
3 Chlorobenzene Higher Temperature BDC added in divided doses Formation of byproduct 3 minimized

BDC = Bismaleimidodiethyl ether

In condensation reactions like the Knoevenagel or Claisen-Schmidt, which are often used to form the α,β-unsaturated aldehyde moiety of 2-Propenal, 3-(2-quinolinyl)-, polar aprotic solvents such as DMF are generally preferred. gla.ac.uk While these reactions can often proceed at ambient temperature, careful temperature control and the removal of water, for example through azeotropic distillation, can significantly improve yields. gla.ac.uk

Ligand Design and Catalyst Loading Effects

The catalyst system, including the metal center and its coordinating ligands, plays a pivotal role in the synthesis of complex organic molecules. While simple base catalysts like K2CO3 are effective in certain condensation reactions, more advanced syntheses of quinoline precursors often rely on transition metal catalysis, where ligand design is crucial for achieving high efficiency and selectivity. sphinxsai.comnih.gov

The design of ligands can influence the reactivity and selectivity of a metal catalyst by modifying its steric and electronic properties. nih.gov For instance, in palladium-catalyzed C-H functionalization reactions, which can be a modern approach to building substituted quinolines, mono-N-protected amino acids have been successfully employed as ligands. The steric bulk of the amino acid ligand is critical for achieving high stereoinduction. nih.gov

In the context of forming the quinoline ring system or attaching substituents, copper-catalyzed cross-coupling reactions are also valuable. The development of quinolinamide-based pincer ligands has led to highly efficient copper(II) catalyst systems for Kumada coupling reactions. rsc.org These pincer ligands create a specific coordination environment around the copper center that facilitates the catalytic cycle.

Catalyst loading is another critical parameter to optimize. While higher catalyst loading might increase reaction rates, it also increases costs and can lead to difficulties in purification. The goal is to find the minimum catalyst loading that provides the maximum yield in a reasonable timeframe. In the microwave-assisted synthesis of quinolinyl chalcones, K2CO3 was used as a solid support and catalyst, avoiding the need for expensive transition metal catalysts altogether. sphinxsai.com For palladium-catalyzed reactions, catalyst loading is carefully optimized, often in the range of mol%, to balance reactivity with economic and environmental concerns. nih.gov

Mechanistic Elucidation of 2 Propenal, 3 2 Quinolinyl Synthesis and Reactivity

Detailed Reaction Pathway Investigations

The formation of α,β-unsaturated aldehydes and ketones, such as 2-Propenal, 3-(2-quinolinyl)-, typically proceeds through condensation reactions. Mechanistic investigations of these pathways provide deep insights into the sequence of bond-forming and bond-breaking events.

The synthesis of 2-Propenal, 3-(2-quinolinyl)- is commonly achieved via a condensation reaction between quinaldine (B1664567) (2-methylquinoline) and a suitable carbonyl compound. The key to understanding the stereochemical outcome of such reactions lies in the analysis of their transition states. ias.ac.in Computational chemistry has become an invaluable tool for modeling these transient structures, which are, by definition, fleeting and cannot be isolated. e3s-conferences.orgopenochem.org

In related aldol-type reactions, calculations have shown that the reaction can proceed through different transition state geometries, often resembling chair or boat conformations of a six-membered ring. e3s-conferences.org For instance, in the reaction leading to tetrahydropyran (B127337) (THP) rings, boat-like transition states were found to be lower in energy than chair-like ones under certain conditions. e3s-conferences.org The relative energies of these transition states determine the feasibility of a reaction pathway and the stereoselectivity of the product. e3s-conferences.orgmsu.edu The energy barrier of the transition state provides critical kinetic information. e3s-conferences.org For the synthesis of 2-Propenal, 3-(2-quinolinyl)-, the transition state involves the approach of an enolate or related nucleophile to an aldehyde. The energetics of this step, including the activation energy, dictate the reaction rate. Theoretical studies on similar systems, like the Mislow–Evans rearrangement, demonstrate that the transition state's geometry is a critical determinant of the product's final structure. nih.gov

Table 1: Calculated Relative Energy Barriers for Different Transition State Models in a Generic Aldol (B89426) Condensation.
Transition State ModelRelative Energy Barrier (kcal/mol)Predicted Major DiastereomerReference System
Chair-like (Z-enolate)10.4SynTBAF-mediated cyclization e3s-conferences.org
Boat-like (Z-enolate)9.1AntiTBAF-mediated cyclization e3s-conferences.org
Open (Chelation Control)VariableSynMukaiyama Aldol Reaction msu.edu
Open (Non-chelation)VariableAntiMukaiyama Aldol Reaction msu.edu

This table presents generalized data from related reactions to illustrate the concept of transition state energetics. Specific values for 2-Propenal, 3-(2-quinolinyl)- synthesis would require dedicated computational studies.

Most addition-elimination reactions, a class that includes condensation, follow a two-step mechanism. saskoer.ca The initial nucleophilic addition to the carbonyl group is often the slower, rate-determining step. saskoer.ca However, the specific RDS can vary depending on the reactants and conditions. saskoer.ca The rate law of the reaction, determined experimentally, reveals which species are involved in the RDS. savemyexams.comcrunchchemistry.co.uk For example, if the rate equation for the synthesis of 2-Propenal, 3-(2-quinolinyl)- were found to be Rate = k[Quinaldine][Base], it would suggest that the formation of the enolate is the rate-determining step. Kinetic modeling combined with experimental data provides robust, mechanistic insights into catalyst performance and reaction pathways. bham.ac.uk

A reaction intermediate is a molecular entity formed from the reactants that reacts further to give the products. wikipedia.org Unlike transition states, intermediates correspond to local energy minima on the reaction coordinate and can sometimes be detected or trapped. crunchchemistry.co.ukyork.ac.uk Spectroscopic methods are essential for their identification. Mass spectrometry, for instance, is highly sensitive for detecting low-abundance charged intermediates in metal-catalyzed reactions. nih.gov

In the synthesis of 2-Propenal, 3-(2-quinolinyl)-, the aldol addition product, a β-hydroxy aldehyde, is a key intermediate prior to dehydration. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to characterize this intermediate if it can be isolated or observed in situ. For example, in the study of prenal decomposition on a platinum catalyst, High-Resolution Electron Energy Loss Spectroscopy (HREELS) was combined with theoretical calculations to identify various surface intermediates. rsc.org Similarly, for the synthesis of 2-Propenal, 3-(2-quinolinyl)-, one would expect to observe the disappearance of the quinaldine methyl proton signals and the appearance of new signals corresponding to the β-hydroxy aldehyde intermediate in the ¹H NMR spectrum.

Electronic and Steric Effects Governing Regioselectivity and Stereoselectivity

The precise control over which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) is formed is a central goal in organic synthesis. khanacademy.orgyoutube.com In the context of 2-Propenal, 3-(2-quinolinyl)-, these outcomes are heavily influenced by the electronic properties and spatial bulk of the quinolinyl substituent.

The quinoline (B57606) ring system exerts significant electronic and steric effects on the attached propenal group. purdue.edu Electronically, the quinoline moiety is generally considered electron-withdrawing, which has a dual effect on the reactivity of the α,β-unsaturated aldehyde system.

Electrophilicity of the Carbonyl Carbon : The electron-withdrawing nature of the quinoline ring enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Michael Acceptor Reactivity : The conjugation of the quinoline ring with the propenal system delocalizes electron density across the molecule. This enhances the electrophilicity of the β-carbon, making the compound a good Michael acceptor for conjugate addition reactions.

Studies on related systems have shown that introducing a quinoline moiety into a complex can render the metal center more electron-rich, which in turn can slow down the approach of a nucleophile through repulsion. researchgate.net Conversely, the reactivity of quinolinium-based radicals is strongly correlated with their electron affinities. purdue.edu

Sterically, the quinoline group is bulky. This steric hindrance can influence the rate and outcome of reactions by impeding the approach of reactants to the reactive sites. numberanalytics.comarxiv.org For example, bulky groups can slow down SN2 reactions or influence the conformational equilibrium of a molecule. numberanalytics.com In the case of 2-Propenal, 3-(2-quinolinyl)-, the steric presence of the quinoline ring can direct incoming nucleophiles to the less hindered face of the propenal plane, thereby influencing stereoselectivity.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds. libretexts.orgscribd.com For 2-Propenal, 3-(2-quinolinyl)-, rotation around the single bond connecting the quinoline ring (at C2) and the propenal group (at C3) leads to different conformers. Furthermore, rotation around the C2-C3 bond of the propenal backbone itself can lead to s-cis and s-trans conformers.

The relative stability of these conformers is determined by a balance of steric repulsion and electronic interactions, such as conjugation. imperial.ac.uk The s-trans conformation of α,β-unsaturated aldehydes is typically more stable due to reduced steric hindrance. The orientation of the quinoline ring relative to the propenal plane is also critical. A planar conformation would maximize π-conjugation but could introduce significant steric strain between the quinoline H8 proton and the propenal aldehyde proton. Therefore, the molecule likely adopts a non-planar, twisted conformation as its lowest energy state.

Chemical Reactivity and Advanced Transformations of 2 Propenal, 3 2 Quinolinyl

Reactivity of the α,β-Unsaturated Aldehyde Unit

The α,β-unsaturated aldehyde moiety is a classic Michael acceptor and a reactive dienophile, and its carbonyl and alkene components can be selectively modified. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation and functional group interconversion.

The electrophilic character of the β-carbon in the α,β-unsaturated system of 2-Propenal, 3-(2-quinolinyl)- makes it highly susceptible to nucleophilic attack in what is known as a Michael or conjugate addition. researchgate.net This reaction is a cornerstone in organic synthesis for forming C-C and C-X (where X is a heteroatom) bonds. researchgate.net A wide variety of nucleophiles, including carbanions (from organometallic reagents or active methylene (B1212753) compounds), amines, thiols, and alkoxides, can be employed.

The addition of thiol groups from amino acids and proteins to α,β-unsaturated carbonyl compounds is a well-documented process. nih.gov The reaction rate is dependent on the structure of the unsaturated compound and the pKa of the thiol, with the thiolate anion being the reactive species. nih.gov For instance, studies with analogous compounds like acrolein show a strong correlation between reactivity and the electrophilicity of the β-carbon. nih.gov The general mechanism involves the addition of a nucleophile to the double bond, forming an enolate intermediate, which is then protonated to yield the final adduct.

Organocatalysis has emerged as a powerful tool for achieving asymmetric Michael additions. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can facilitate the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes, creating chiral centers with high stereocontrol. beilstein-journals.orgscirp.org For example, the aza-Michael addition of amines or amides can be catalyzed by cinchona-based squaramide or 9-amino-9-deoxyquinine catalysts to yield chiral products with excellent enantiomeric excess. beilstein-journals.org

Table 1: Examples of Nucleophiles in Michael Additions

Nucleophile Type Example Reagent Potential Product Type with 2-Propenal, 3-(2-quinolinyl)-
Carbon Nucleophile Diethyl malonate 4-(2-quinolinyl)-3-formylbutanoate derivative
Nitrogen Nucleophile Phthalimide 3-(Phthalimido)-3-(2-quinolinyl)propanal
Sulfur Nucleophile Cysteine 3-(S-cysteinyl)-3-(2-quinolinyl)propanal
Oxygen Nucleophile Sodium methoxide (B1231860) 3-Methoxy-3-(2-quinolinyl)propanal

The carbon-carbon double bond in the propenal unit of 2-Propenal, 3-(2-quinolinyl)- can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org This powerful ring-forming reaction allows for the construction of six-membered rings with high regio- and stereoselectivity. libretexts.orglibretexts.org The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups, a role fulfilled by the aldehyde group in this molecule. libretexts.org

The reaction involves the concerted overlap of orbitals between a conjugated diene and the dienophile. libretexts.org For the reaction to proceed, the diene must be able to adopt an s-cis conformation. libretexts.orglibretexts.org The stereochemistry of the dienophile is retained in the product; for example, a trans-dienophile like (2E)-3-(2-quinolinyl)-propenal would lead to a trans-substituted cyclohexene (B86901) ring adduct. libretexts.org

Cyclic dienes like cyclopentadiene (B3395910) are particularly reactive and would yield bicyclic adducts. libretexts.org The reaction with unsymmetrical dienes raises questions of regioselectivity. Studies on similar dienophiles, such as 3-(p-toluenesulfonyl)-2-propenal, show that cycloadditions can proceed readily at room temperature without a catalyst. researchgate.net The hetero-Diels-Alder reaction, where the dienophile is an aldehyde, is also a valuable transformation for constructing heterocycles, often facilitated by Lewis acid catalysis. illinois.edu

Table 2: Potential Diels-Alder Reactions with 2-Propenal, 3-(2-quinolinyl)-

Diene Expected Product Key Features of Reaction
1,3-Butadiene 4-(2-Quinolinyl)cyclohex-3-ene-1-carbaldehyde Forms a substituted cyclohexene ring.
Cyclopentadiene Bicyclo[2.2.1]hept-5-ene derivative Forms a bicyclic adduct; typically favors endo product. libretexts.org
(E)-1-Methoxybuta-1,3-diene Methoxy-substituted cyclohexene derivative Regioselectivity is a key consideration. rsc.org
Danishefsky's diene Dihydropyranone derivative (after hydrolysis) Highly reactive diene for forming functionalized rings. illinois.edu

The presence of both an aldehyde and a carbon-carbon double bond allows for selective transformations. The choice of reducing or oxidizing agent is critical to target one functionality over the other.

Selective Reduction: The carbonyl group of the aldehyde can be selectively reduced to a primary alcohol, yielding 3-(2-quinolinyl)prop-2-en-1-ol, while leaving the C=C double bond intact. This 1,2-reduction is achievable using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice, as it typically reduces aldehydes and ketones but not isolated carbon-carbon double bonds. jsynthchem.com Systems like NaBH₄/Na₂C₂O₄ in water have been developed for the highly selective 1,2-reduction of α,β-unsaturated aldehydes to their corresponding allylic alcohols. orientjchem.org

Conversely, the C=C double bond can be selectively reduced (conjugate reduction) to give the saturated aldehyde, 3-(2-quinolinyl)propanal. This can be achieved through catalytic hydrogenation using specific catalysts that favor alkene reduction over aldehyde reduction.

Complete reduction of both the aldehyde and the alkene to form 3-(2-quinolinyl)propan-1-ol can be accomplished using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions. jsynthchem.com

Selective Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 3-(2-quinolinyl)acrylic acid. Common oxidizing agents for this transformation include reagents like chromium trioxide or potassium permanganate. Milder and more selective methods are also available to avoid reactions with the quinoline (B57606) ring or the alkene.

The quinoline ring is an aromatic system with its own distinct reactivity, influenced by the nitrogen heteroatom and the propenal substituent. It can undergo electrophilic and nucleophilic substitutions, as well as more complex transformations leading to novel fused heterocyclic structures.

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. The substitution pattern depends on the reaction conditions. Under acidic conditions, where the quinoline nitrogen is protonated, electrophilic attack typically occurs on the benzene ring (carbocyclic ring) at positions C-5 and C-8. Nitration of quinoline, for example, yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. sapub.org The presence of the 2-propenal substituent, which is deactivating, would further influence the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution (NAS): The pyridine (B92270) ring (heterocyclic ring) of quinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly at positions C-2 and C-4. researchgate.netslideshare.net This reactivity is enhanced by the presence of a good leaving group, such as a halogen. While the parent molecule does not have a leaving group, derivatives such as 2-chloroquinolines are highly reactive towards nucleophiles like amines or methoxide ions. researchgate.net The reaction of 2-chloroquinolines with 1,2,4-triazole, for instance, leads to the formation of 2-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net This highlights the potential for functionalizing the C-2 position of the quinoline ring in derivatives of the title compound.

Table 3: Regioselectivity in Quinoline Substitution Reactions

Reaction Type Position(s) Attacked Rationale Example Reaction
Electrophilic Substitution (acidic) C-5, C-8 Attack on the more activated carbocyclic ring. Nitration with HNO₃/H₂SO₄
Nucleophilic Substitution C-2, C-4 Electron-deficient nature of the heterocyclic ring. Chichibabin amination (NaNH₂)

The quinoline core can be manipulated through various reactions to construct more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govrsc.org

Ring Transformations: Quinoline derivatives can undergo ring transformation reactions to yield different heterocyclic structures. For example, a novel method involves the ozonolysis of 1-acyl-1,2-dihydroquinoline derivatives, followed by treatment with sodium bicarbonate, to transform the quinoline ring into a 2-formylindole system under mild conditions. researchgate.netsci-hub.se Another pathway involves reacting pyrano[3,2-c]quinoline-2,5-diones with binucleophiles like hydrazine (B178648) to afford pyrazolyl- or isoxazolylquinolinones. tandfonline.com

Cyclization Reactions: Intramolecular cyclization reactions are a powerful strategy for building fused ring systems onto the quinoline scaffold. These reactions often utilize substituents on the quinoline ring that can react with another part of the molecule. For instance, Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulene derivatives has been used to synthesize azuleno[2,1-b]quinolones. semanticscholar.org Palladium-catalyzed intramolecular C-N cross-coupling reactions have been developed to synthesize novel quinoline-fused azeto[1,2-a]benzimidazole (B13798211) analogues from substituted 2-chloroquinolines. bohrium.com Furthermore, metal-free electrocatalytic [4+2] annulation provides a sustainable method to construct lactone- or lactam-fused quinoline frameworks. acs.org These strategies demonstrate the versatility of the quinoline system in generating diverse and complex fused polycyclic molecules. nih.govrsc.org

Reactivity of the Quinoline Heterocyclic System

N-Functionalization (e.g., N-Oxidation, N-Alkylation) of the Quinoline Nitrogen

The lone pair of electrons on the quinoline nitrogen atom allows for electrophilic attack, leading to the formation of N-oxides and N-alkyl quinolinium salts. These modifications can significantly alter the compound's reactivity, solubility, and biological profile.

The conversion of the quinoline nitrogen to an N-oxide is a key transformation. However, achieving selective N-oxidation of a heteroaromatic ring in the presence of other easily oxidizable functional groups, such as the aldehyde and olefin in 2-Propenal, 3-(2-quinolinyl)-, presents a significant challenge.

Recent advancements have demonstrated a nonenzymatic method for the site-selective N-oxidation of heteroarenes, even within complex molecules containing more nucleophilic aliphatic amines or other oxidizable sites. nih.gov The strategy relies on the in situ protection of more basic functional groups via protonation with a Brønsted acid, allowing a less nucleophilic oxidant to selectively target the desired heteroaromatic nitrogen. nih.gov An iminium salt can serve as an effective organocatalyst for this transformation. nih.gov This methodology has been successfully applied to the complex quinoline alkaloid quinine, which also contains an olefin, suggesting its applicability to 2-Propenal, 3-(2-quinolinyl)-. nih.gov

Table 1: Proposed Conditions for Selective N-Oxidation
ReactantReagentsCatalystSolventExpected Product
2-Propenal, 3-(2-quinolinyl)-Oxidant (e.g., H₂O₂), Brønsted Acid (e.g., Acetic Acid)Iminium SaltAcetonitrile/Water2-Propenal, 3-(2-quinolinyl 1-oxide)-

N-alkylation of the quinoline moiety can proceed via two primary pathways: direct alkylation to form a quaternary quinolinium salt or a tandem reductive alkylation that results in an N-alkylated tetrahydroquinoline.

Direct N-Alkylation: This classic transformation involves treating the quinoline with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to yield the corresponding N-alkyl-quinolinium salt. This reaction converts the neutral quinoline into a positively charged species, which can enhance its reactivity and alter its physical properties.

Reductive N-Alkylation: A more complex, one-pot transformation involves the tandem reduction of the quinoline ring followed by reductive alkylation of the resulting secondary amine. nih.govacs.org This step-economical synthesis is achieved by reacting a quinoline with an aldehyde and a hydrogen source, such as Hantzsch ester, under mild conditions. nih.gov The reaction can be effectively catalyzed by arylboronic acids or promoted by hexafluoroisopropanol (HFIP), which activate the substrates through hydrogen-bonding networks. organic-chemistry.orgrsc.org This method is highly chemoselective and tolerates a wide range of functional groups, making it a powerful tool for generating molecular diversity. rsc.org Applying this to 2-Propenal, 3-(2-quinolinyl)- would first reduce the quinoline ring and then alkylate the nitrogen, leaving the propenal group intact under appropriate conditions.

Table 2: Representative Conditions for Reductive N-Alkylation
SubstratesCatalyst/PromoterReductantSolventTemperatureExpected Product
2-Propenal, 3-(2-quinolinyl)-; Aldehyde (R-CHO)Arylboronic Acid (25 mol%)Hantzsch EsterDCE60 °C2-Propenal, 3-(1-alkyl-1,2,3,4-tetrahydroquinolin-2-yl)-
2-Propenal, 3-(2-quinolinyl)-; Aldehyde (R-CHO)HFIPHantzsch EsterHFIP60 °C2-Propenal, 3-(1-alkyl-1,2,3,4-tetrahydroquinolin-2-yl)-

Multicomponent and Cascade Reactions Involving 2-Propenal, 3-(2-quinolinyl)-

Cascade reactions, where a single starting material undergoes a series of intramolecular transformations, and multicomponent reactions (MCRs), which combine three or more reactants in a one-pot process, are hallmarks of efficient and sustainable chemistry. beilstein-journals.org The bifunctional nature of 2-Propenal, 3-(2-quinolinyl)- makes it an ideal candidate for designing such complex transformations. While specific examples starting directly with this molecule are not widely reported, the reactivity of closely related quinoline-carbaldehydes in cascade and MCRs provides a strong indication of its potential.

The reactivity of quinoline aldehydes in cascade reactions to form complex fused heterocyclic systems is well-documented. A notable example is the synergistic catalysis approach for the enantioselective synthesis of dihydroacridines. soton.ac.ukresearchgate.net This reaction involves the cascade Michael-aldol reaction between a quinoline derivative bearing a nucleophilic methyl group and an α,β-unsaturated aldehyde. soton.ac.uk

A relevant analogue, 2-chloroquinoline-3-carbaldehyde (B1585622), undergoes a DMAP-catalyzed cascade reaction with β-aroyl-thioacetanilides. derpharmachemica.com The sequence involves an initial condensation followed by an intramolecular aromatic nucleophilic substitution (SNAr) to furnish complex thiopyrano[2,3-b]quinoline derivatives in high yields. derpharmachemica.com The electronic similarity suggests that 2-Propenal, 3-(2-quinolinyl)- could participate in analogous reaction cascades with appropriate nucleophilic partners.

Table 3: Example of a Cascade Reaction with a Quinoline-3-Carbaldehyde Analogue
ReactantsCatalystSolventReaction TypeProduct Class
2-Chloroquinoline-3-carbaldehyde, β-Aroyl-thioacetanilideDMAPEthanolCondensation / Intramolecular SNArThiopyrano[2,3-b]quinolines

The quinoline scaffold is a frequent target and product of MCRs, such as the Povarov reaction, which combines anilines, aldehydes, and alkenes to create tetrahydroquinolines. beilstein-journals.org While often used to synthesize quinolines, MCRs can also utilize functionalized quinolines as building blocks. For instance, multicomponent domino reactions have been employed to generate novel 2,3-phenylquinoline covalent organic frameworks (COFs), highlighting the versatility of quinoline precursors in advanced materials synthesis. nih.gov

Given that 2-Propenal, 3-(2-quinolinyl)- contains a reactive aldehyde, it is a prime substrate for MCRs that utilize an aldehyde component. It could participate in well-known MCRs like the Ugi or Passerini reactions if an isocyanide and a carboxylic acid or amine were also present, leading to highly complex and diverse molecular scaffolds.

Advanced Spectroscopic and Structural Elucidation of 2 Propenal, 3 2 Quinolinyl and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides the most definitive information regarding the molecular framework of 2-Propenal, 3-(2-quinolinyl)- in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques is required for complete assignment.

The ¹H NMR spectrum of 2-Propenal, 3-(2-quinolinyl)- displays distinct signals for the quinoline (B57606) ring protons, the vinylic protons of the propenal bridge, and the aldehydic proton. Similarly, the ¹³C NMR spectrum shows resonances for all twelve carbon atoms in the molecule. While initial assignments can be proposed based on chemical shifts and coupling constants, 2D NMR is indispensable for confirmation. oaji.netnih.gov

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks. For 2-Propenal, 3-(2-quinolinyl)-, key COSY correlations would be observed between the adjacent protons on the quinoline ring (e.g., H-5' to H-6', H-6' to H-7', H-7' to H-8'). Crucially, a strong correlation between the two vinylic protons (H-2 and H-3) and a weaker, long-range correlation between the aldehydic proton (H-1) and the adjacent vinylic proton (H-2) would confirm the propenal fragment's connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps each proton to its directly attached carbon atom. magritek.com This allows for the unambiguous assignment of all protonated carbons. For instance, the aldehydic proton signal (expected around δ 9.7 ppm) would correlate to the carbonyl carbon resonance (expected around δ 193 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments and assigning quaternary (non-protonated) carbons. researchgate.netnih.gov Key HMBC correlations would include:

The aldehydic proton (H-1) showing a two-bond correlation to the vinylic carbon C-2 and a three-bond correlation to the vinylic carbon C-3.

The vinylic proton H-3 showing correlations to the quinoline carbons C-2' and C-4', definitively linking the propenal side chain to the C-2' position of the quinoline ring.

Protons on the quinoline ring (e.g., H-4') showing correlations to quaternary carbons within the heterocyclic system, confirming their assignments.

The combination of these techniques allows for the complete and unambiguous assignment of every proton and carbon signal, as detailed in the table below. science.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2-Propenal, 3-(2-quinolinyl)-

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from H)
1 (CHO)~9.72 (d)~193.5C-2, C-3
2~6.75 (dd)~132.0C-1, C-3, C-2'
3~7.80 (d)~151.0C-1, C-2, C-2', C-4'
2'-~155.0-
3'~7.85 (d)~128.0C-2', C-4', C-4a'
4'~8.15 (d)~137.0C-2', C-3', C-4a'
4a'-~148.5-
5'~7.78 (d)~127.5C-4', C-7', C-8a'
6'~7.55 (t)~129.5C-4a', C-8'
7'~7.70 (t)~130.0C-5', C-8a'
8'~8.10 (d)~129.0C-6', C-8a'
8a'-~146.0-

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the through-space proximity of protons, providing critical insights into stereochemistry and preferred conformations. mdpi.com

For 2-Propenal, 3-(2-quinolinyl)-, the primary stereochemical question is the configuration of the C2=C3 double bond. A strong NOESY/ROESY correlation between the vinylic protons H-2 and H-3 would indicate a cis (Z) configuration. Conversely, the absence of this correlation, coupled with a large vicinal coupling constant (J > 15 Hz) between these protons, would confirm the more thermodynamically stable trans (E) configuration. researchgate.net

Furthermore, these experiments can probe the preferred conformation around the C3-C2' single bond. A spatial correlation between the vinylic proton H-3 and the quinoline proton H-3' would suggest a planar conformation where these protons are in proximity. Analysis of cross-peak intensities can provide information on the equilibrium between different rotational conformers in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Preferences

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researching.cn These two methods are complementary; for instance, the highly polar carbonyl stretch is strong in the IR spectrum, while the C=C double bond stretch of the conjugated system is typically strong in the Raman spectrum.

Key vibrational modes for 2-Propenal, 3-(2-quinolinyl)- include:

Quinoline Ring Vibrations: C=C and C=N stretching vibrations within the quinoline ring are expected in the 1620-1450 cm⁻¹ region. mdpi.com Aromatic C-H stretching appears above 3000 cm⁻¹.

Propenal Group Vibrations: The most diagnostic peaks are the C=O stretch of the conjugated aldehyde, expected around 1680-1660 cm⁻¹, and the C=C stretch, expected near 1640-1610 cm⁻¹. The shift to lower wavenumbers compared to non-conjugated aldehydes (typically >1720 cm⁻¹) is a direct result of electronic delocalization. spectroscopyonline.com

Aldehydic C-H Stretch: A characteristic, and often sharp, pair of bands can be observed for the aldehydic C-H stretch, typically around 2850 cm⁻¹ and 2750 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for 2-Propenal, 3-(2-quinolinyl)-

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100-3000MediumMedium
Aldehydic C-H Stretch2860-2820 & 2760-2720Medium, SharpMedium
C=O Stretch (conjugated)1680-1660StrongMedium
C=C Stretch (alkene)1640-1610Medium-StrongStrong
C=C/C=N Stretches (quinoline)1620-1450Medium-StrongMedium-Strong

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragment Analysis in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula. For 2-Propenal, 3-(2-quinolinyl)- (C₁₂H₉NO), the calculated exact mass is 183.0684. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) validates the molecular formula.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion, which provides further structural confirmation. nih.govnih.gov For this compound, a likely fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would involve:

Loss of the formyl radical (•CHO): A primary fragmentation could be the cleavage of the C1-C2 bond, leading to the loss of 29 Da and formation of a stable quinolinyl-ethenyl cation.

Loss of carbon monoxide (CO): Cleavage of the aldehyde can also proceed via the loss of a neutral CO molecule (28 Da).

Fragmentation of the Quinoline Ring: A characteristic fragmentation of the quinoline core is the loss of hydrogen cyanide (HCN, 27 Da), leading to a stable indenyl-type cation. researchgate.net This fragmentation is often observed in the mass spectra of quinoline alkaloids. researchgate.netmcmaster.ca

Table 3: Predicted HRMS Fragments for 2-Propenal, 3-(2-quinolinyl)-

Ion FormulaProposed IdentityCalculated m/z
[C₁₂H₉NO]⁺˙Molecular Ion183.0684
[C₁₁H₉N]⁺˙[M - CO]⁺˙155.0735
[C₁₁H₈]⁺˙[M - CHO - N]⁺˙140.0626
[C₁₀H₇]⁺[M - CO - HCN]⁺127.0548
[C₉H₇N]⁺˙Quinoline Cation129.0578

X-ray Crystallography for Definitive Solid-State Structural Determination of Analogues and Derivatives

Single-crystal X-ray crystallography provides the most definitive, unambiguous three-dimensional structure of a molecule in the solid state. semanticscholar.orgmdpi.com While a specific crystal structure for 2-Propenal, 3-(2-quinolinyl)- is not widely reported, analysis of closely related analogues, such as other quinoline-3-carbaldehydes and quinoline-chalcones, allows for a detailed prediction of its solid-state characteristics. researchgate.netnih.gov

The molecule is expected to be largely planar due to the extended sp²-hybridized conjugated system, which maximizes π-orbital overlap. The C2=C3 double bond would almost certainly adopt the E-configuration, and the C2-C1 single bond would likely exist in the lower-energy s-trans conformation. In the crystal lattice, intermolecular interactions such as π-π stacking between the planar quinoline ring systems of adjacent molecules would be a dominant packing force. C-H···O and C-H···N hydrogen bonds involving the aldehyde oxygen and quinoline nitrogen, respectively, could also play a significant role in stabilizing the crystal structure. mdpi.com

Electronic Absorption (UV-Vis) Spectroscopy for Elucidating Conjugation and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of 2-Propenal, 3-(2-quinolinyl)- is dominated by the extended π-conjugated system that acts as a chromophore.

Two main types of electronic transitions are expected:

π → π transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation involving the quinoline ring and the propenal side chain, these transitions occur at longer wavelengths (lower energy) compared to non-conjugated systems. Strong absorption bands are predicted in the 300-400 nm range. acs.orgnih.gov

n → π transitions:* This lower-intensity transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This absorption typically appears as a weaker shoulder at a longer wavelength than the main π → π* bands, often above 400 nm. researchgate.net

The position of the maximum absorption wavelength (λ_max) is sensitive to the solvent polarity, providing further information about the nature of the electronic transitions.

Computational and Theoretical Investigations of 2 Propenal, 3 2 Quinolinyl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and molecular energy.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around its single bonds.

Computational Modeling of Reaction Pathways and Transition States

The study of reaction mechanisms is a cornerstone of computational chemistry, allowing for the detailed exploration of how reactants are converted into products. jmcs.org.mx For 2-Propenal, 3-(2-quinolinyl)-, with its multiple reactive sites—including the α,β-unsaturated aldehyde and the quinoline (B57606) ring—computational modeling is invaluable for predicting its chemical behavior.

Density Functional Theory (DFT) is a primary computational method used to elucidate reaction mechanisms. researchgate.net By calculating the potential energy surface (PES), researchers can map the energy changes that occur as reactants evolve into products. This process involves identifying stable intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its geometry and energy is key to understanding the reaction's feasibility and rate.

For a molecule like 2-Propenal, 3-(2-quinolinyl)-, computational studies would typically investigate reactions such as nucleophilic additions to the carbonyl carbon or the β-carbon, cycloadditions, or reactions involving the quinoline nitrogen. For instance, in a hypothetical catalytic cycle, DFT calculations could model the coordination of the molecule to a metal catalyst, the subsequent steps of the transformation (e.g., insertion, reductive elimination), and the final release of the product with regeneration of the catalyst. The energy barriers calculated for each step of the proposed mechanism would reveal the rate-determining step and provide a comprehensive picture of the catalytic cycle. While detailed mechanisms for this specific molecule are not readily found in published literature, studies on related quinoline derivatives and acrolein provide a framework for how such investigations would be conducted. ecorfan.orgnih.gov

Many organic reactions can proceed through multiple pathways, leading to different products. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. Computational chemistry is highly effective at predicting and explaining these selectivities.

In the case of 2-Propenal, 3-(2-quinolinyl)-, a key question would be the competition between reaction at the aldehyde group versus the carbon-carbon double bond (chemoselectivity), or, in the case of addition to the double bond, whether a nucleophile adds to the α- or β-position (regioselectivity). To predict this, computational chemists would calculate the activation energies for all possible reaction pathways. The pathway with the lowest activation energy barrier is predicted to be the major one, thus determining the product distribution.

Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can also be used to rationalize selectivity. These indices identify the most electrophilic and nucleophilic sites within the molecule, offering a qualitative prediction of reactivity that can be confirmed by full transition state calculations.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which is invaluable for structure elucidation and for validating experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. uny.ac.id Computational methods, particularly DFT, can accurately predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within the DFT framework for this purpose.

The process involves optimizing the molecular geometry of 2-Propenal, 3-(2-quinolinyl)- and then performing a GIAO calculation to determine the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or to confirm a proposed structure. While specific calculated data for 2-Propenal, 3-(2-quinolinyl)- is not available, the table below illustrates how such predicted data would be presented.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 2-Propenal, 3-(2-quinolinyl)- Calculated at the B3LYP/6-311++G(d,p) level of theory with TMS as a reference. This table is for illustrative purposes only.

Atom Position Predicted ¹³C Chemical Shift (ppm) Atom Position Predicted ¹H Chemical Shift (ppm)
C=O 193.5 Aldehyde-H 9.70
128.8 Vinylic-α-H 6.85
145.2 Vinylic-β-H 7.90
Quinoline C2 152.1 Quinoline H3 8.10
Quinoline C3 136.5 Quinoline H4 7.80
Quinoline C4 129.7 Quinoline H5 7.60
Quinoline C4a 127.9 Quinoline H6 7.50
Quinoline C5 127.6 Quinoline H7 7.75
Quinoline C6 129.4 Quinoline H8 8.05
Quinoline C7 127.3
Quinoline C8 130.1
Quinoline C8a 148.3

Computational chemistry can simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. These simulations are crucial for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.

Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which can be used to generate a theoretical IR or Raman spectrum. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and the neglect of anharmonicity. researchgate.netresearchgate.net

Electronic spectra are typically simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For a conjugated system like 2-Propenal, 3-(2-quinolinyl)-, TD-DFT would be used to predict the π → π* and n → π* transitions responsible for its UV-Visible absorption. iipseries.org The table below provides a hypothetical example of such data.

Table 2: Hypothetical Predicted Electronic Transitions for 2-Propenal, 3-(2-quinolinyl)- Calculated using TD-DFT at the B3LYP/6-311++G(d,p) level. This table is for illustrative purposes only.

Transition Calculated Wavelength (λmax, nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 355 0.65 HOMO → LUMO (π → π*)
S₀ → S₂ 310 0.15 HOMO-1 → LUMO (π → π*)
S₀ → S₃ 280 0.05 n → π*

Emerging Research Directions and Unexplored Applications of 2 Propenal, 3 2 Quinolinyl

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-Propenal, 3-(2-quinolinyl)- and its derivatives is a critical area of research, with an emphasis on developing efficient, sustainable, and versatile methods. Traditional approaches often rely on classical condensation reactions, but contemporary research is exploring more advanced and greener alternatives.

Aldol (B89426) Condensation and Claisen-Schmidt Reactions: The foundational methods for synthesizing α,β-unsaturated aldehydes like 2-Propenal, 3-(2-quinolinyl)- often involve the base-catalyzed Aldol condensation or Claisen-Schmidt reaction. nih.govkhanacademy.orgwikipedia.orgmasterorganicchemistry.com These reactions typically involve the condensation of 2-quinolinecarboxaldehyde (B31650) with acetaldehyde (B116499) or another suitable carbonyl compound. Researchers are investigating the use of various catalysts, including solid-supported bases and phase-transfer catalysts, to improve reaction yields, reduce reaction times, and simplify purification processes.

Wittig and Horner-Wadsworth-Emmons Reactions: The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant provide highly versatile and stereoselective routes to alkenes. organic-chemistry.orgcommonorganicchemistry.com These methods can be employed for the synthesis of 2-Propenal, 3-(2-quinolinyl)- by reacting 2-quinolinecarboxaldehyde with an appropriate phosphorus ylide or phosphonate (B1237965) carbanion. organic-chemistry.orgresearchgate.net The choice of the ylide or phosphonate reagent can influence the geometry of the resulting double bond. Recent advancements focus on developing catalytic versions of the Wittig reaction to minimize the generation of stoichiometric phosphine (B1218219) oxide waste. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netresearchgate.net While not a direct method for the synthesis of the propenal moiety, these reactions are invaluable for modifying the quinoline (B57606) core or introducing the entire 3-(2-quinolinyl)propenal unit onto other molecular scaffolds. For instance, a bromo-substituted 2-propenal derivative could be coupled with a quinoline-2-boronic acid. The development of highly active and stable palladium catalysts, including those with specialized ligands, is an active area of research. libretexts.org

Synthetic MethodKey ReactantsAdvantagesEmerging Trends
Aldol/Claisen-Schmidt2-Quinolinecarboxaldehyde, AcetaldehydeSimplicity, Readily available starting materialsUse of solid-supported catalysts, ultrasound irradiation
Wittig/HWE Reaction2-Quinolinecarboxaldehyde, Phosphorus ylideHigh stereoselectivityCatalytic variants, One-pot procedures
Suzuki-Miyaura CouplingBromo-propenal, Quinoline-2-boronic acidHigh functional group toleranceDevelopment of advanced catalyst systems

Investigation of Unprecedented Reactivity Patterns and Molecular Rearrangements

The unique electronic and steric properties of 2-Propenal, 3-(2-quinolinyl)- pave the way for exploring novel reactivity patterns and molecular rearrangements. The presence of a conjugated system encompassing the quinoline ring and the propenal group leads to a rich and complex chemical behavior.

The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to nucleophilic attack. Researchers are investigating conjugate addition reactions with a variety of nucleophiles to synthesize novel quinoline derivatives. Furthermore, the aldehyde functionality can participate in a range of transformations, including reductions, oxidations, and cycloadditions.

Molecular rearrangements of quinoline-containing compounds are also a subject of study. While specific rearrangements involving 2-Propenal, 3-(2-quinolinyl)- are not yet widely reported, related quinoline systems have been shown to undergo interesting transformations under thermal or photochemical conditions. The potential for skeletal rearrangements or migrations of substituents within the 2-Propenal, 3-(2-quinolinyl)- framework presents an exciting area for future investigation.

Utilization as a Building Block in the Synthesis of Advanced Organic Materials (e.g., Optoelectronic Materials, Ligands for Catalysis)

The rigid, planar structure and the presence of both electron-donating and electron-withdrawing groups make 2-Propenal, 3-(2-quinolinyl)- an excellent building block for the synthesis of advanced organic materials. sigmaaldrich.com

Optoelectronic Materials: The extended π-conjugation in this molecule is a key feature for applications in optoelectronics. Quinoline-chalcone derivatives, which share a similar structural motif, have been investigated for their fluorescent and nonlinear optical properties. nih.govnih.govmdpi.comresearchgate.netrsc.org By incorporating 2-Propenal, 3-(2-quinolinyl)- into larger conjugated systems, it is possible to tune the absorption and emission properties of the resulting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.

Ligands for Catalysis: The nitrogen atom in the quinoline ring and the oxygen atom of the propenal group can act as coordination sites for metal ions. This makes 2-Propenal, 3-(2-quinolinyl)- and its derivatives promising candidates for the development of novel ligands for catalysis. researchgate.netacs.orgmdpi.com Chiral ligands containing quinoline motifs have been successfully employed in asymmetric catalysis. researchgate.net The ability to fine-tune the electronic and steric properties of the ligand by modifying the quinoline or propenal moiety allows for the rational design of catalysts for specific transformations.

Application AreaKey Structural FeaturesPotential Functionality
Optoelectronic MaterialsExtended π-conjugation, Planar structureTunable absorption/emission, Charge transport
Ligands for CatalysisN and O coordination sites, Rigid backboneAsymmetric induction, Catalytic activity

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of 2-Propenal, 3-(2-quinolinyl)-, researchers are increasingly turning to advanced in-situ spectroscopic techniques. These methods allow for real-time monitoring of reaction progress, the identification of transient intermediates, and the optimization of reaction conditions.

Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and in-situ NMR (Nuclear Magnetic Resonance) spectroscopy provide valuable insights into the molecular changes occurring during a reaction. nih.govresearchgate.net For instance, the disappearance of the aldehyde C-H stretch in the IR spectrum can be used to monitor the consumption of 2-Propenal, 3-(2-quinolinyl)- in a subsequent reaction. Similarly, changes in the chemical shifts and coupling constants in the NMR spectrum can provide detailed structural information about intermediates and products.

Synergistic Integration of Experimental Synthesis with High-Level Computational Design

The integration of experimental work with high-level computational modeling is becoming an indispensable tool in modern chemical research. nih.govscilit.comnih.govresearchgate.net In the context of 2-Propenal, 3-(2-quinolinyl)-, computational methods can be used to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate reaction mechanisms.

Design Novel Materials: Computational screening can be used to predict the optoelectronic properties of new materials based on the 2-Propenal, 3-(2-quinolinyl)- scaffold, thereby guiding synthetic efforts towards the most promising candidates.

Understand Spectroscopic Data: Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra can aid in the interpretation of experimental data and the structural elucidation of new compounds.

By combining the predictive power of computational chemistry with the practical insights from experimental synthesis, researchers can accelerate the discovery and development of new applications for 2-Propenal, 3-(2-quinolinyl)-.

Q & A

Q. What in vitro assays are suitable for studying the biological interactions of 3-(2-quinolinyl)-2-propenal?

  • Assay Design :
  • Cytotoxicity : MTT assay (IC₅₀) in cancer cell lines (e.g., HeLa) .
  • Enzyme Inhibition : Screen against quinoline-targeted enzymes (e.g., topoisomerase II) via fluorescence polarization .

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